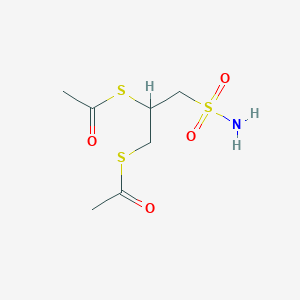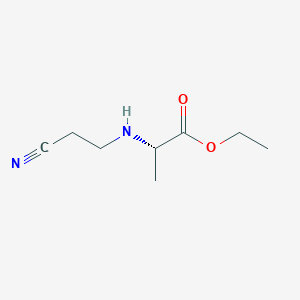
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) is a chemical compound that is commonly used in scientific research. It is a derivative of alanine, which is a non-essential amino acid that is found in many proteins. L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) is a useful tool for researchers because of its ability to mimic the behavior of alanine in biological systems.
作用机制
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is metabolized in the body by alanine transaminase. This enzyme transfers the amino group from L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) to an alpha-keto acid, forming alanine and a new alpha-keto acid. This process is important for the metabolism of amino acids in the body and for the production of energy.
生化和生理效应
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) has a number of biochemical and physiological effects. It is a non-toxic compound that is easily metabolized in the body. It has been shown to increase the levels of alanine in the blood and tissues, which can have a number of effects on metabolism and energy production. It may also have an effect on the immune system, although more research is needed in this area.
实验室实验的优点和局限性
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) has a number of advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other amino acid derivatives. However, there are some limitations to its use. It may not be suitable for all types of experiments, and researchers should be aware of its potential interactions with other compounds in their experimental systems.
未来方向
There are a number of future directions for research on L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)). One area of interest is its potential use as a therapeutic agent. It has been shown to have anti-inflammatory properties in some studies, and it may have other health benefits as well. Another area of interest is its use in the synthesis of new amino acid derivatives. Researchers are always looking for new ways to modify amino acids for use in a variety of applications, and L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) may be a useful starting point for this work.
Conclusion
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is a useful tool for scientific research. Its ability to mimic the behavior of alanine in biological systems makes it a valuable substrate for studying the metabolism of amino acids. It has a number of biochemical and physiological effects, and it may have potential as a therapeutic agent. While there are some limitations to its use, researchers continue to explore new directions for research on L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)).
合成方法
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) can be synthesized using a variety of methods. One common method involves the reaction of alanine with ethyl cyanoacetate in the presence of a base such as sodium hydroxide. This reaction produces L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) along with sodium ethoxide as a byproduct. Other methods involve the use of different reagents or solvents, but the basic reaction mechanism is the same.
科学研究应用
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is used in a wide range of scientific research applications. One common use is as a substrate for alanine transaminase, an enzyme that is involved in the metabolism of amino acids. Researchers use L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) to study the kinetics and mechanism of this enzyme. It is also used as a precursor for the synthesis of other amino acid derivatives.
属性
CAS 编号 |
128427-24-7 |
|---|---|
产品名称 |
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) |
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
ethyl (2S)-2-(2-cyanoethylamino)propanoate |
InChI |
InChI=1S/C8H14N2O2/c1-3-12-8(11)7(2)10-6-4-5-9/h7,10H,3-4,6H2,1-2H3/t7-/m0/s1 |
InChI 键 |
QJERSMYDZNFZDK-ZETCQYMHSA-N |
手性 SMILES |
CCOC(=O)[C@H](C)NCCC#N |
SMILES |
CCOC(=O)C(C)NCCC#N |
规范 SMILES |
CCOC(=O)C(C)NCCC#N |
同义词 |
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



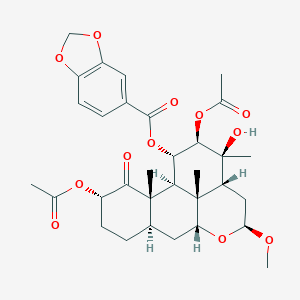
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
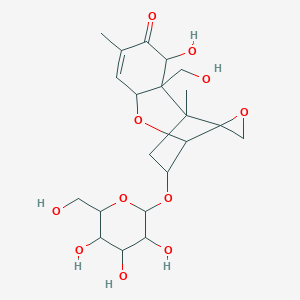
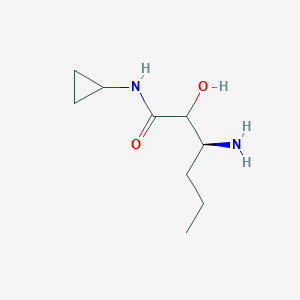
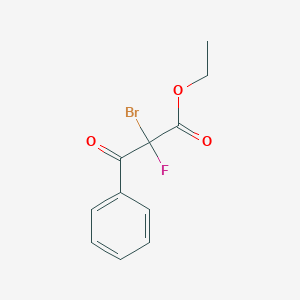
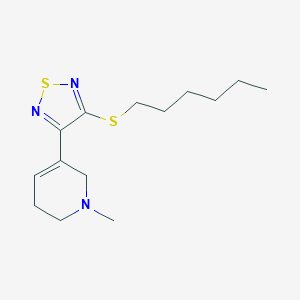

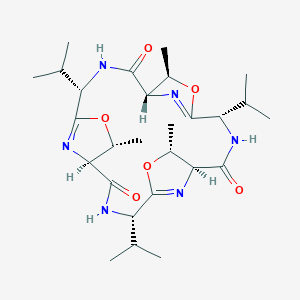
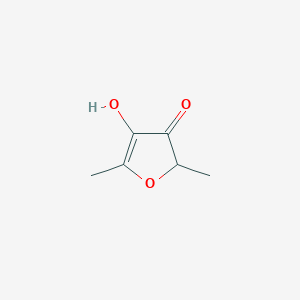
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
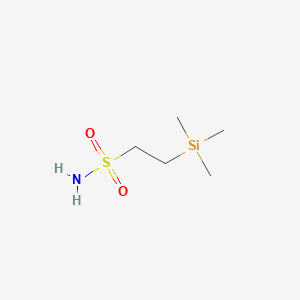
![[1-[(1-Methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B144013.png)
